2-Morpholineacetic acid

Description

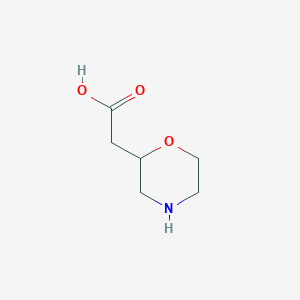

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407766 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-27-8 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Morpholineacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Morpholineacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.

Core Properties of this compound

This compound, also known as Morpholin-4-yl-acetic acid or N-(Carboxymethyl)morpholine, is a versatile building block in synthetic chemistry. Its unique structure, incorporating both a morpholine ring and a carboxylic acid moiety, imparts favorable physicochemical properties for various applications.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

| Identifier | Value | Source |

| CAS Number | 3235-69-6 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| SMILES | O=C(O)CN1CCOCC1 | [1] |

| InChI | 1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) |

| Physical Property | Value | Source |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 162-164 °C | |

| Boiling Point | 272 °C | |

| Flash Point | 118 °C | |

| Density | 1.202 g/cm³ | |

| pKa | 2.25 ± 0.10 (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

The hydrochloride salt of this compound is also commercially available and possesses distinct properties.

| Identifier | Value | Source |

| CAS Number | 89531-58-8 | [3] |

| Molecular Formula | C₆H₁₂ClNO₃ | |

| Molecular Weight | 181.62 g/mol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect for its application in research and development. A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester.

Protocol: Synthesis of this compound via Ester Hydrolysis

This protocol is adapted from established chemical literature.[2]

Objective: To synthesize this compound by hydrolyzing Ethyl 2-morpholinoacetate.

Materials:

-

Ethyl 2-morpholinoacetate

-

8N Hydrochloric acid (HCl)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

LC-MS for product analysis

Procedure:

-

Reaction Setup: Dissolve Ethyl 2-morpholinoacetate (1 g, 5.78 mmol, 1.0 eq.) in 8N HCl in a round-bottom flask equipped with a reflux condenser.

-

Heating: Stir the reaction mixture at 95°C for 16 hours.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Quench the reaction appropriately (details dependent on subsequent extraction protocol).

-

Perform an aqueous extraction to isolate the product.

-

-

Isolation: Remove the solvent by distillation to yield the final product, this compound.

-

Analysis: The product can be analyzed by LC-MS (ESI). The expected calculated mass is 145.16, with a measured mass of 146.3 [M+H]⁺.[2]

Expected Yield: Approximately 96.3% (0.8 g).[2]

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][6] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing aqueous solubility and metabolic stability.[6]

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the creation of various pharmaceuticals. Its applications span across several therapeutic areas:

-

Analgesics and Anti-inflammatory Drugs: It is utilized as an intermediate in the synthesis of novel pain-relieving and anti-inflammatory agents.[5]

-

Neurological Disorders: Derivatives are being explored for the development of therapeutic agents targeting various neurological conditions.[5][7]

-

Anticancer Agents: The morpholine scaffold is a privileged structure in the design of anticancer drugs.[6] Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[8][9]

Biochemical Research Applications

In biochemical research, this compound and its analogs are employed in:

-

Enzyme Inhibition Studies: As a scaffold for designing specific enzyme inhibitors.[5]

-

Receptor Binding Assays: To understand drug-receptor interactions and inform the design of more potent and selective ligands.[5]

Signaling Pathway Involvement: PC-PLC Inhibition

Recent research has highlighted the potential of 2-morpholine-containing compounds as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC).[9] PC-PLC is an enzyme that hydrolyzes phosphatidylcholine into the second messengers phosphocholine and diacylglycerol (DAG).[8] Overactivity of PC-PLC has been linked to oncogenesis, as DAG can activate downstream signaling pathways that promote cell proliferation, such as Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

By inhibiting PC-PLC, 2-morpholine derivatives can potentially disrupt these oncogenic signaling cascades, leading to reduced cancer cell proliferation and motility.[8]

Conclusion

This compound is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important tool for researchers and drug development professionals. The ongoing exploration of its derivatives as inhibitors of key signaling pathways, such as the PC-PLC cascade, underscores its importance in the quest for novel therapeutics.

References

- 1. 2-morpholinoacetic acid;CAS No.:3235-69-6 [chemshuttle.com]

- 2. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 3. acebiolab.com [acebiolab.com]

- 4. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Morpholin-3-yl)acetic acid hydrochloride [myskinrecipes.com]

- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2-Morpholineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholineacetic acid, a valuable building block in medicinal chemistry and drug development. This document details established synthetic routes, experimental protocols, and in-depth analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

This compound can be synthesized through several reliable methods. The two most common and effective routes are the hydrolysis of ethyl 2-morpholinoacetate and the direct N-alkylation of morpholine with a haloacetic acid derivative.

Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate

This is a widely used method that involves the acid-catalyzed hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinoacetate in an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess acid are then removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain the free acid, the hydrochloride salt is dissolved in a minimum amount of water and neutralized with a suitable base (e.g., sodium bicarbonate) until a neutral pH is achieved. The free acid can then be isolated by cooling and filtration or by extraction with an appropriate organic solvent followed by evaporation.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via hydrolysis.

Synthesis via N-Alkylation of Morpholine

This method involves the direct reaction of morpholine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve morpholine in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Alkylating Agent: Add a solution of chloroacetic acid or ethyl chloroacetate dropwise to the morpholine solution at room temperature. An excess of morpholine can be used to act as both reactant and base. Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the formed acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Hydrolysis (if starting with ester): If ethyl chloroacetate was used, the resulting ethyl 2-morpholinoacetate can be hydrolyzed in situ by adding aqueous HCl and heating as described in section 1.1. If chloroacetic acid was used, the reaction mixture is worked up by removing the solvent, and the product is purified by recrystallization.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via N-alkylation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 162-164 °C |

| Solubility | Soluble in water, slightly soluble in methanol and DMSO |

Spectroscopic Data

Diagram of Characterization Workflow:

Caption: Logical workflow for the characterization of this compound.

¹H NMR (Proton NMR):

-

Solvent: D₂O or DMSO-d₆

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~3.70 ppm (t, 4H): Triplet corresponding to the four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring (-O-CH₂-). The typical coupling constant (J) is around 4.7 Hz.

-

~2.80 ppm (t, 4H): Triplet for the four protons of the two methylene groups adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-). The coupling constant (J) is also around 4.7 Hz.

-

~3.20 ppm (s, 2H): Singlet for the two protons of the methylene group attached to the nitrogen and the carboxyl group (-N-CH₂-COOH).

-

Variable (broad s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (-COOH). Its chemical shift is highly dependent on the solvent and concentration.

-

| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂- | ~3.70 | Triplet (t) | 4H | ~4.7 |

| -N-CH₂- (ring) | ~2.80 | Triplet (t) | 4H | ~4.7 |

| -N-CH₂-COOH | ~3.20 | Singlet (s) | 2H | - |

| -COOH | Variable | Broad Singlet (br s) | 1H | - |

¹³C NMR (Carbon-13 NMR):

-

Solvent: D₂O or DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~170 ppm: Carbonyl carbon of the carboxylic acid group (-COOH).

-

~66 ppm: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

-

~53 ppm: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).

-

~58 ppm: Methylene carbon of the acetic acid moiety (-N-CH₂-COOH).

-

| Carbon Assignment | Chemical Shift (ppm, predicted) |

| -COOH | ~170 |

| -O-CH₂- | ~66 |

| -N-CH₂- (ring) | ~53 |

| -N-CH₂-COOH | ~58 |

Sample Preparation: KBr pellet or ATR

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400-2400 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 2950-2800 | C-H stretch | Aliphatic (CH₂) | Medium to Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong |

| ~1400 | O-H bend | Carboxylic Acid | Medium |

| 1115-1070 | C-O-C stretch | Ether | Strong |

| 1300-1200 | C-N stretch | Tertiary Amine | Medium |

Ionization Method: Electrospray Ionization (ESI)

-

Expected Molecular Ion Peak:

-

Positive Ion Mode: [M+H]⁺ at m/z 146.08

-

Negative Ion Mode: [M-H]⁻ at m/z 144.06

-

-

Plausible Fragmentation Pattern:

-

Loss of H₂O (18 Da): A fragment corresponding to the loss of a water molecule from the protonated molecular ion.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller charged fragments. A characteristic fragment would be the morpholinium ion at m/z 86.

-

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.

A Technical Guide to the Solubility of 2-Morpholineacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Morpholineacetic acid. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development.

Introduction to this compound

This compound, a heterocyclic compound incorporating both a morpholine ring and a carboxylic acid moiety, presents a unique physicochemical profile. Its structure suggests a degree of polarity that influences its solubility in different solvent systems. The morpholine ring, with its ether linkage and tertiary amine, can participate in hydrogen bonding, while the carboxylic acid group provides a site for strong polar interactions and potential salt formation. A general understanding of its solubility is essential for its handling, formulation, and application in various research and development settings.

Predicted Solubility Behavior

Based on its molecular structure, the following general solubility behaviors can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of this compound to both donate and accept hydrogen bonds suggests it would be soluble in these solvents. Qualitative data indicates it is slightly soluble in methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The polar nature of the molecule should facilitate solubility in polar aprotic solvents. It has been described as slightly soluble in DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar morpholine and carboxylic acid groups, limited solubility is expected in nonpolar solvents.

-

Water: Reports indicate that this compound is insoluble in water.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Isopropanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric | ||

| Tetrahydrofuran (THF) | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane (DCM) | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol based on the gravimetric method is provided below. This method is robust, straightforward, and does not require specialized analytical instrumentation beyond a standard laboratory balance.[2][3][4][5]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest, taking a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric pipettes and flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Experimental workflow for gravimetric solubility determination.

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each organic solvent to be tested. An excess of solid should be visible at the bottom of the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette.

-

To ensure no undissolved solids are transferred, pass the collected supernatant through a solvent-compatible syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Solvent Evaporation and Drying:

-

Evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or accelerated with a gentle stream of nitrogen. Avoid excessive heating which could degrade the compound.

-

Once the solvent has evaporated, place the dish in a vacuum oven or desiccator and dry to a constant weight.

-

-

Gravimetric Analysis and Calculation:

-

Accurately weigh the evaporating dish containing the dried this compound residue.

-

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected

-

Logical Relationship Diagram for Method Selection:

Caption: Decision diagram for selecting a solubility determination method.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to generate this critical information. The detailed gravimetric protocol is a reliable method for obtaining accurate solubility data, which is fundamental for advancing research and development involving this compound. The provided tables and diagrams are intended to facilitate a systematic and well-documented approach to solubility studies.

References

Physicochemical Properties of 2-Morpholineacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholineacetic acid is a heterocyclic compound incorporating a morpholine ring and an acetic acid moiety. This guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for its application in research, particularly in drug discovery and development. The document details available data on its acidity, lipophilicity, solubility, and other physical characteristics. Furthermore, it outlines general experimental protocols for the determination of these key parameters and presents a plausible synthetic route. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted values, data from similar compounds, and established methodologies to serve as a foundational reference.

Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. The data, compiled from various chemical suppliers and computational models, are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molar Mass | 145.16 g/mol | [2] |

| Appearance | Off-White Solid | [2] |

| Density | 1.202 g/cm³ | [2] |

| Melting Point | 162-164 °C | [2] |

| Boiling Point | 272 °C | [2] |

| Flash Point | 118 °C | [2] |

| Refractive Index | 1.483 | [2] |

Acidity and Lipophilicity

| Parameter | Value | Method | Source |

| pKa | 2.25 ± 0.10 | Predicted | [2] |

| LogP | -0.52 | Consensus (average of five predictions) | [3] |

Solubility

Quantitative solubility data for this compound is sparse. Qualitative descriptions from commercial suppliers are provided below. It is noteworthy that while some sources suggest the morpholine ring enhances water solubility, others describe the compound as insoluble in water.[1]

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Water | Insoluble | [4] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the literature. However, standard methodologies can be applied.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.

Procedure:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the NaOH solution in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pH at the half-equivalence point corresponds to the pKa of the compound.

-

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP), a measure of lipophilicity, is typically determined using the shake-flask method with n-octanol and water.[7][8]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to that in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this value.

Procedure:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate LogP = log₁₀(P).

-

Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for N-substituted morpholine acetic acids.

References

- 1. 2-morpholinoacetic acid;CAS No.:3235-69-6 [chemshuttle.com]

- 2. chembk.com [chembk.com]

- 3. 89531-58-8 | 2-Morpholinoacetic acid hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pKa and log p determination | PPTX [slideshare.net]

- 7. acdlabs.com [acdlabs.com]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to 4-Morpholineacetic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-morpholineacetic acid and its hydrochloride salt, two crucial intermediates in modern pharmaceutical and agrochemical research. This document details their chemical and physical properties, provides in-depth experimental protocols for their synthesis and analysis, and explores their significant applications in drug development. Notably, it elucidates the mechanisms of action for prominent drugs derived from these compounds, including the proteasome inhibitor Carfilzomib and the antibiotic Linezolid, complete with signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and the development of novel therapeutic agents.

Introduction

4-Morpholineacetic acid, also known as morpholin-4-yl-acetic acid, is a heterocyclic organic compound that has garnered significant attention as a versatile building block in organic synthesis. Its structure, featuring a morpholine ring and a carboxylic acid moiety, imparts desirable physicochemical properties, such as enhanced solubility and stability, to the molecules it is incorporated into. The hydrochloride salt of 4-morpholineacetic acid is frequently utilized to further improve its handling and formulation characteristics.

A notable point of clarification is the nomenclature. While the acetic acid group is attached to the nitrogen atom at the 4-position of the morpholine ring, the compound is sometimes ambiguously referred to as "2-morpholinoacetic acid" in some commercial and literature sources. This guide will consistently use the accurate "4-morpholineacetic acid" designation to avoid confusion.

The primary significance of 4-morpholineacetic acid and its salt lies in their role as key intermediates in the synthesis of a range of biologically active molecules. They are integral to the production of pharmaceuticals, including analgesics, anti-inflammatory agents, and, most notably, the anticancer drug Carfilzomib and the antibiotic Linezolid.[1] In the agrochemical sector, these compounds serve as precursors for the development of novel herbicides and fungicides. This guide will delve into the technical details of these compounds, providing a foundational understanding for their application in research and development.

Chemical and Physical Properties

The chemical and physical properties of 4-morpholineacetic acid and its hydrochloride salt are summarized in the tables below. This data is essential for their handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 4-Morpholineacetic Acid

| Property | Value | Source(s) |

| CAS Number | 3235-69-6 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 162-164 °C | [2][3] |

| Boiling Point | 271.9 °C at 760 mmHg | [2][4] |

| Density | 1.202 g/cm³ | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| pKa (Predicted) | 2.25 ± 0.10 | [3] |

| Flash Point | 118 °C | [2][3] |

Table 2: Physicochemical Properties of 4-Morpholineacetic Acid Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 89531-58-8 | [1] |

| Molecular Formula | C₆H₁₂ClNO₃ | [6] |

| Molecular Weight | 181.62 g/mol | [6] |

| Appearance | White to almost white crystalline powder | [7] |

| Melting Point | 160-161 °C | [1] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4-morpholineacetic acid and its hydrochloride salt.

Synthesis Protocols

3.1.1. Synthesis of 4-Morpholineacetic Acid from Ethyl 4-Morpholinoacetate

This protocol describes the acid-catalyzed hydrolysis of ethyl 4-morpholinoacetate to yield 4-morpholineacetic acid.

-

Materials:

-

Ethyl 2-morpholinoacetate (1 g, 5.78 mmol)

-

8N Hydrochloric Acid (HCl)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve ethyl 2-morpholinoacetate (1 g, 5.78 mmol) in 8N HCl.

-

Stir the reaction mixture at 95°C for 16 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Quench the reaction mixture by carefully adding a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by distillation or rotary evaporation to afford the target product, 4-morpholineacetic acid. A typical yield is around 96%.[8]

-

The product can be analyzed by LC-MS (ESI): calculated mass: 145.16; measured mass: 146.3 [M+H]⁺.[8]

-

3.1.2. Synthesis of 4-Morpholineacetic Acid Hydrochloride from Ethyl 4-Morpholinoacetate

This protocol details the synthesis of the hydrochloride salt via hydrolysis of the corresponding ethyl ester.

-

Materials:

-

Ethyl 4-morpholinoacetate (1.1 g, 6.3 mmol)

-

3M Hydrochloric Acid (HCl) solution (35 mL)

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

Add ethyl 4-morpholinoacetate (1.1 g, 6.3 mmol) to a 3M hydrochloric acid solution (35 mL).

-

Heat the reaction mixture at reflux for 2 hours.

-

After the reflux period, allow the mixture to cool and stir at room temperature for 24 hours.

-

Concentrate the reaction solution under reduced pressure to obtain a residue.

-

Dissolve the obtained residue in methanol and concentrate again under reduced pressure.

-

Suspend the final solid product in diethyl ether.

-

Isolate the product by filtration and dry it under reduced pressure to yield 4-morpholineacetic acid hydrochloride. A typical yield is approximately 91.7%.[1]

-

The product can be characterized by NMR (DMSO-d6) with expected chemical shifts at approximately 3.3 ppm (s, 4H), 3.9 ppm (s, 4H), and 4.2 ppm (s, 2H).[1]

-

Analytical Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for determining the purity of 4-morpholineacetic acid.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH 2.0-2.2) and an organic modifier (e.g., acetonitrile). A typical starting condition could be 65% aqueous buffer and 35% acetonitrile.[9][10]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C (optimization may be required to improve peak separation)[11]

-

Detection Wavelength: 210 nm (as carboxylic acids absorb in the low UV range)[12]

-

Injection Volume: 5-10 µL

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-morpholineacetic acid sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) in a 10 mL volumetric flask to achieve a concentration of about 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

-

Identify the peak corresponding to 4-morpholineacetic acid by comparing the retention time with that of the standard.

-

Calculate the purity of the sample based on the peak area percentage.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

Direct GC analysis of 4-morpholineacetic acid is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert it into a more volatile compound.

-

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

-

A suitable capillary column (e.g., TM-1701 or HP-5MS, 30 m x 0.25 mm, 0.25 µm)

-

-

Derivatization Procedure (Nitrosation):

-

Dissolve a known amount of the sample in deionized water.

-

Acidify the solution with hydrochloric acid (e.g., to pH 1-2).

-

Add a saturated solution of sodium nitrite to initiate the formation of the N-nitroso derivative, which is more volatile.[13][14]

-

The reaction can be carried out at room temperature or with gentle heating.

-

Extract the derivative with a suitable organic solvent like dichloromethane.

-

Dry the organic extract and concentrate it before GC-MS analysis.

-

-

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injection Mode: Split or splitless, with an injector temperature of 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the derivative.[13]

-

Mass Spectrometer: Operate in scan mode to identify the derivative and in selected ion monitoring (SIM) mode for quantification.

-

Applications in Drug Development and Mechanisms of Action

4-Morpholineacetic acid is a pivotal precursor in the synthesis of several important drugs. This section highlights its role in the development of Carfilzomib and Linezolid and illustrates their mechanisms of action.

Carfilzomib: A Proteasome Inhibitor for Multiple Myeloma

4-Morpholineacetic acid is a key intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma.[1]

Mechanism of Action: Carfilzomib works by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome.[15] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, a process crucial for maintaining cellular homeostasis. In cancer cells, particularly multiple myeloma cells which produce large amounts of proteins, proteasome inhibition leads to the accumulation of misfolded and regulatory proteins. This accumulation triggers the unfolded protein response (UPR) and persistent endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death).[15][16] Furthermore, by preventing the degradation of IκB, an inhibitor of NF-κB, Carfilzomib can suppress the NF-κB signaling pathway, which is often overactive in cancer cells and promotes their survival and proliferation.[15][17]

Caption: Mechanism of action of Carfilzomib.

Linezolid: An Oxazolidinone Antibiotic

The morpholine ring is a key structural feature of Linezolid, an important antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action: Linezolid is a protein synthesis inhibitor. It exerts its antibacterial effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[18][19] This binding occurs at a unique site and interferes with the formation of the functional 70S initiation complex, which is a critical first step in the translation of mRNA into proteins.[19][20] By preventing the assembly of the ribosome, mRNA, and initiator tRNA, Linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect (inhibiting bacterial growth and reproduction).[19] Its unique mechanism of action means there is a low incidence of cross-resistance with other classes of protein synthesis inhibitors.[20]

References

- 1. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. chembk.com [chembk.com]

- 4. Morpholin-4-yl-acetic acid | CAS#:3235-69-6 | Chemsrc [chemsrc.com]

- 5. China 4-Morpholineacetic acidï¼CAS# 3235-69-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cipac.org [cipac.org]

- 11. scioninstruments.com [scioninstruments.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 16. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 17. ashpublications.org [ashpublications.org]

- 18. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 19. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Linezolid - Wikipedia [en.wikipedia.org]

Spectral Analysis of 2-Morpholineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2-Morpholineacetic acid, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from analogous chemical structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical analysis of this and similar compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. It is crucial to note that these are computationally derived predictions and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the protons of the morpholine ring and the acetic acid moiety. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms in the morpholine ring and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~3.75 | Triplet | 4H | Methylene protons adjacent to oxygen in morpholine ring (-O-CH₂-) |

| ~3.20 | Singlet | 2H | Methylene protons of the acetic acid moiety (-N-CH₂-COOH) |

| ~2.70 | Triplet | 4H | Methylene protons adjacent to nitrogen in morpholine ring (-N-CH₂-) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbonyl carbon (-COOH) |

| ~67 | Methylene carbons adjacent to oxygen in morpholine ring (-O-CH₂-) |

| ~58 | Methylene carbon of the acetic acid moiety (-N-CH₂-COOH) |

| ~54 | Methylene carbons adjacent to nitrogen in morpholine ring (-N-CH₂-) |

Predicted IR Spectral Data

The infrared spectrum is characterized by the vibrational frequencies of the functional groups present in this compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid[1][2] |

| 2980-2850 | Medium to Strong | C-H stretch of the methylene groups[3] |

| ~1710 | Strong | C=O stretch of the carboxylic acid[2][4] |

| 1320-1210 | Medium | C-O stretch of the carboxylic acid and the ether[2][5][6][7][8] |

| 1250-1020 | Medium | C-N stretch of the tertiary amine[9] |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Major m/z Peaks for this compound

| m/z | Proposed Fragment |

| 145 | [M]⁺, Molecular ion |

| 100 | [M - COOH]⁺, Loss of the carboxyl group |

| 86 | [M - CH₂COOH]⁺, Loss of the acetic acid side chain |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺, Fragments from the morpholine ring |

| 45 | [COOH]⁺, Carboxyl fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solution should be free of any particulate matter. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A longer acquisition time and a significantly larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a beam of high-energy electrons (typically 70 eV). This is a "hard" ionization technique that causes extensive fragmentation.[10]

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

A Technical Guide to High-Purity 2-Morpholineacetic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality attributes, and synthetic utility of high-purity 2-Morpholineacetic acid, a versatile building block in modern medicinal chemistry.

Introduction

This compound is a heterocyclic compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural features, combining a polar morpholine ring with a carboxylic acid functional group, make it a valuable building block in the design and synthesis of a wide array of biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce specific molecular interactions with biological targets. High-purity this compound is particularly sought after for applications in the development of novel therapeutics, including its use as a fragment in fragment-based drug discovery, a linker in antibody-drug conjugates (ADCs), and a key intermediate in the synthesis of complex small molecules such as the targeted cancer therapy, Gefitinib. This guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, its key quality attributes, and detailed experimental protocols for its synthesis and application in drug development.

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound and its derivatives in various purities. High-purity grades, typically exceeding 95%, are essential for research and development in the pharmaceutical industry to ensure the reliability and reproducibility of experimental results. The table below summarizes the specifications of this compound available from prominent commercial suppliers. It is important to note that specifications, particularly impurity profiles, can vary between batches and suppliers. Therefore, it is always recommended to consult the batch-specific Certificate of Analysis (CoA) for detailed information.

| Supplier | Product Name | CAS Number | Purity (Typical) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Potential Impurities (General) |

| Sigma-Aldrich | 2-Morpholinoacetic acid hydrochloride | 89531-58-8 | Not specified | C₆H₁₂ClNO₃ | 181.62 | Solid | Starting materials (morpholine, chloroacetic acid), reaction byproducts, residual solvents |

| TCI Chemicals | 2-Morpholinoacetic Acid | 3235-69-6 | >95.0% (GC) | C₆H₁₁NO₃ | 145.16 | White to light yellow powder to crystal | Unreacted starting materials, products of side reactions |

| Chem-Impex | Morpholin-2-yl-acetic acid hydrochloride | 1187929-25-4 | ≥ 97% (HPLC) | C₆H₁₁NO₃·HCl | 181.62 | White to off-white solid | Isomeric impurities, residual solvents, inorganic salts |

| MySkinRecipes | 2-(Morpholin-3-yl)acetic acid hydrochloride | 86967-57-7 | 95% | C₆H₁₂ClNO₃ | 181.62 | Not specified | Positional isomers, byproducts from synthesis |

Note: The list of potential impurities is general in nature. For specific impurity profiles, a batch-specific Certificate of Analysis should be consulted.

Experimental Protocols

The utility of high-purity this compound is best illustrated through its application in synthetic chemistry. Below are detailed protocols for the synthesis of this compound and its application as a building block in the synthesis of a key pharmaceutical intermediate.

Synthesis of 4-(2-Chloroacetyl)morpholine: A Precursor to this compound

This protocol describes the synthesis of 4-(2-chloroacetyl)morpholine, which can be subsequently hydrolyzed to yield this compound.[1]

Materials:

-

Morpholine

-

Chloroacetyl chloride

-

Triethylamine

-

Diethyl ether

-

Ethanol

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

To a mixture of morpholine and diethyl ether (15 ml) containing triethylamine (0.025 mol), add chloroacetyl chloride (0.025 mol) dropwise at a temperature of 5-10°C.[1]

-

Stir the reaction mixture for 6 hours and then leave it at room temperature for 24 hours.[1]

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting solid precipitate by filtration.

-

Dry the solid and recrystallize it from a mixture of ethanol and water to yield purified 4-(2-chloroacetyl)morpholine.[1]

Diagram of the Synthetic Workflow:

Application in the Synthesis of Gefitinib

Gefitinib (Iressa®) is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[2][3][4] The synthesis of Gefitinib involves the incorporation of a morpholino-containing side chain. While various synthetic routes exist, a common strategy involves the reaction of a quinazoline intermediate with a morpholine-containing alkylating agent.[2][3]

Illustrative Final Step in Gefitinib Synthesis:

This protocol outlines the final step in one of the reported syntheses of Gefitinib, where a morpholine-containing side chain is introduced.[2]

Materials:

-

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

-

Morpholine

-

Potassium iodide

-

Dimethylformamide (DMF)

-

Chloroform

-

Saturated sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask with stirring

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) in DMF (200 mL), add morpholine (43 g, 0.5 mol) and potassium iodide (2.0 g).[2]

-

Stir the solution at 60°C for 30 minutes.[2]

-

Pour the reaction mixture into ice-water (2 L) and extract with chloroform (3 x 300 mL).[2]

-

Combine the organic layers and wash with a saturated solution of sodium carbonate (2 x 200 mL) and brine (1 x 100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield Gefitinib.[2]

Diagram of the Logical Relationship in the Final Step of Gefitinib Synthesis:

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain that directly elucidate the signaling pathways modulated by this compound itself. However, the prevalence of the morpholine scaffold in a wide range of bioactive molecules suggests its importance in interacting with biological targets. The morpholine ring can influence a molecule's properties in several ways:

-

Pharmacokinetic Modulation: The inclusion of a morpholine ring often improves a compound's aqueous solubility and metabolic stability, which are critical factors for drug efficacy.[5]

-

Receptor Interaction: As a bioisostere for other cyclic amines like piperidine or piperazine, the morpholine ring can fine-tune the binding affinity and selectivity of a ligand for its target receptor.[5]

-

Enzyme Inhibition: Morpholine-containing compounds have been identified as inhibitors of various enzymes, including kinases, which are key players in cellular signaling pathways.[6]

The biological activity of morpholine derivatives has been explored in various contexts, including their potential as antimicrobial and anti-urease agents.[7] The evaluation of such derivatives often involves screening against a panel of enzymes or cell lines to identify potential therapeutic applications.

Logical Diagram of the Role of Morpholine Derivatives in Drug Discovery:

Conclusion

High-purity this compound is a valuable and versatile building block for researchers and professionals in drug development. Its availability from multiple commercial suppliers, albeit with varying specifications, provides a solid starting point for synthetic campaigns. While direct evidence of its role in specific signaling pathways is currently limited, its successful incorporation into clinically approved drugs like Gefitinib underscores the importance of the morpholine moiety in modern medicinal chemistry. The provided synthetic protocols offer a practical guide for the preparation and application of this compound. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of high-purity this compound and its derivatives is poised to play an increasingly significant role in the discovery and development of the next generation of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2-Morpholineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Morpholineacetic acid. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This guide summarizes key safety data, outlines experimental protocols for hazard assessment, and provides visual workflows for safe handling and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as 4-Morpholineacetic acid, is a heterocyclic compound with applications in chemical synthesis. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C6H11NO3 | [1][2][3][4] |

| Molecular Weight | 145.16 g/mol | [1][2][3][4] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 162-164 °C | [1] |

| Boiling Point | 272 °C | [1] |

| Flash Point | 118 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

| Vapor Pressure | 0.00175 mmHg at 25°C | [1] |

| pKa | 2.25 ± 0.10 (Predicted) | [1] |

Hazard Identification and GHS Classification

This compound and its hydrochloride salt are classified as hazardous substances. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A | H318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

Signal Word: Danger[2] or Warning depending on the specific form and concentration.

Toxicological Profile

Detailed toxicological studies on this compound are limited. Most available information is derived from Safety Data Sheets (SDS) and is qualitative in nature.

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound are publicly available.[6] The toxicological properties have not been thoroughly investigated.[6]

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[2][5] Causes reversible damage to the skin upon exposure.

Serious Eye Damage/Eye Irritation: Classified as causing serious eye damage (Category 1) or serious eye irritation (Category 2A).[2][5] This indicates the potential for irreversible or severe reversible damage to the eyes.

Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[5] Inhalation of dust or aerosols should be avoided.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[6] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

Toxicity of Parent Compound (Morpholine): For context, the parent compound, morpholine, has an oral LD50 in rats of 1.05 g/kg bw and a dermal LD50 in rabbits of 0.5 ml/kg.[7] It is a strong skin and eye irritant in rabbits and guinea-pigs.[7] Chronic exposure of rats to morpholine for two years at concentrations up to 150 ppm revealed no carcinogenic potential but did show local irritation at the highest dose.[8] It is important to note that the toxicological properties of this compound may differ from those of morpholine.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the toxicological assessment of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD Guideline 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated in maintenance medium at 37°C and 5% CO2.

-

Test Chemical Application: The test chemical (solid or liquid) is applied uniformly to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

-

Rinsing and Post-Incubation: After exposure, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or expression of cytotoxic effects.

-

MTT Assay: Tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.

-

Data Analysis: The percentage of viable cells is calculated relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Acute Eye Irritation/Corrosion Test (Following OECD Guideline 405)

This in vivo test is typically a final step in a tiered testing strategy after in vitro methods have been considered.

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, the other eye remaining untreated to serve as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined before the test.

-

Test Substance Administration: A single dose of the test substance is applied into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of corneal opacity, area of cornea involved, iritis, and conjunctival redness and chemosis (swelling).

-

Washout: The eyes are not washed out for at least 24 hours after instillation, unless immediate corrosive or irritating effects are observed.

-

Data Evaluation: The scores for corneal, iridial, and conjunctival effects are recorded and used to classify the irritancy potential of the substance. The reversibility of the ocular lesions is also assessed.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls:

-

Work in a well-ventilated area.[9]

-

Use a chemical fume hood for all operations that may generate dusts or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11]

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[6]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed. For the hydrochloride salt, hydrogen chloride gas will also be produced.[6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[6]

Visual Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. morpholin-4-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 5. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chronic morpholine exposure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. ijrpr.com [ijrpr.com]

- 12. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it an attractive component in the design of novel therapeutic agents.[3][4][5] Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[2][6] This technical guide provides an in-depth exploration of the chemical space of morpholine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and their significant role as kinase inhibitors, particularly in the PI3K/Akt/mTOR signaling pathway.

The Morpholine Scaffold in Drug Design

The versatility of the morpholine ring allows it to serve multiple roles in drug design. It can act as a pharmacophore, directly interacting with biological targets, or as a functional group to modulate the pharmacokinetic properties of a lead compound.[2][7] The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and improving solubility, while the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[5][8]

Data Presentation: Quantitative Analysis of Morpholine Derivatives

The following tables summarize the quantitative data for various morpholine derivatives, highlighting their inhibitory activities against key biological targets.

Table 1: Inhibitory Activity of Morpholine-Based PI3K Inhibitors

| Compound ID | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| ZSTK474 | - | 5.0 | 85.5 | 3.9 | 20.8 | [3] |

| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | 31.8 ± 4.1 | - | 15.4 ± 1.9 | - | [9] |

| 17e | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | - | - | 55.6 ± 3.8 | - | [9] |

| 6a | ZSTK474 analog (ethanolamine replacement) | 9.9 | >500 | 9.8 | 52.3 | [3] |

| 6b | ZSTK474 analog (diethanolamine replacement) | 3.7 | 425 | 9.8 | 14.6 | [3] |

Table 2: Anti-proliferative Activity of Morpholine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 10b | MCF-7 | 19.4 ± 0.22 | [10] |

| 10e | MCF-7 | 14.5 ± 0.30 | [10] |

| II | HCT-116 | 3.83 | [10] |

| II | SKOV3 | 11.94 | [10] |

| 6s | A375 | 10.7 | [3] |

| 6s | D54 | 17.3 | [3] |

| 6s | SET-2 | 7.0 | [3] |

Signaling Pathway Visualization

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a prime target for drug development. Many morpholine derivatives have been designed as potent inhibitors of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of morpholine derivatives.

Synthesis of N-Substituted Morpholine Derivatives

This protocol describes a general method for the synthesis of N-substituted morpholines via palladium-catalyzed carboamination.[11]

Materials:

-

Substituted ethanolamine derivative

-

Aryl or alkenyl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(2-furyl)phosphine (P(2-furyl)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk tube

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equivalents).

-

Evacuate and backfill the tube with the inert gas.

-

Add the aryl or alkenyl bromide (2.0 equivalents) and a solution of the substituted ethanolamine derivative (1.0 equivalent) in anhydrous toluene.

-

Seal the Schlenk tube and heat the reaction mixture at 105 °C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted morpholine derivative.

PI3K Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of morpholine derivatives against PI3K isoforms using a competitive ELISA-based assay.[12][13]

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PI(4,5)P2 (PIP2) substrate

-

ATP

-

Kinase reaction buffer

-

Biotinylated-PIP3

-

GRP-1 (PIP3 binding protein) coated plates

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Test compounds (morpholine derivatives)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In the wells of the GRP-1 coated plate, add the PI3K enzyme, the test compound at various concentrations, and the PIP2 substrate.

-